1-(3,5-dinitrobenzoyl)-4-methylpiperidine
Overview
Description
1-(3,5-Dinitrobenzoyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a 3,5-dinitrobenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dinitrobenzoyl)-4-methylpiperidine typically involves the acylation of 4-methylpiperidine with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Preparation of 3,5-dinitrobenzoyl chloride: This is achieved by reacting 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 3,5-dinitrobenzoyl chloride.
Acylation of 4-methylpiperidine: The 3,5-dinitrobenzoyl chloride is then reacted with 4-methylpiperidine in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dinitrobenzoyl)-4-methylpiperidine can undergo several types of chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzoyl ring can be displaced by nucleophiles under appropriate conditions.
Oxidation: The methyl group on the piperidine ring can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives.
Reduction: Amino derivatives of the benzoyl group.
Oxidation: Carboxylated piperidine derivatives.
Scientific Research Applications
1-(3,5-Dinitrobenzoyl)-4-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its distinct chemical structure.
Mechanism of Action
The mechanism of action of 1-(3,5-dinitrobenzoyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the piperidine ring can interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the 3,5-dinitrobenzoyl moiety but lacks the piperidine ring.
3,5-Dinitrobenzoyl chloride: A precursor in the synthesis of 1-(3,5-dinitrobenzoyl)-4-methylpiperidine.
4-Methylpiperidine: The piperidine ring component without the 3,5-dinitrobenzoyl group.
Uniqueness
This compound is unique due to the combination of the 3,5-dinitrobenzoyl group and the piperidine ring. This combination imparts specific chemical reactivity and potential biological activity that is not observed in the individual components .
Properties
IUPAC Name |
(3,5-dinitrophenyl)-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-9-2-4-14(5-3-9)13(17)10-6-11(15(18)19)8-12(7-10)16(20)21/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFLUGYNSONUMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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